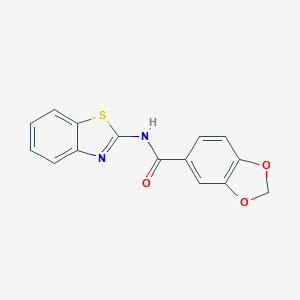

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a benzothiazole ring linked via a carboxamide group to a benzodioxole moiety. This structure combines electron-rich aromatic systems with a polar amide bond, making it a candidate for diverse biological and material applications.

Properties

Molecular Formula |

C15H10N2O3S |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C15H10N2O3S/c18-14(9-5-6-11-12(7-9)20-8-19-11)17-15-16-10-3-1-2-4-13(10)21-15/h1-7H,8H2,(H,16,17,18) |

InChI Key |

INBQBKLALFQSEW-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C21H14N2O3S

- Molecular Weight : 374.4 g/mol

- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

The compound features a benzothiazole moiety linked to a benzodioxole structure, which is significant for its biological activity. The presence of the amide functional group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The anti-inflammatory activity is mediated through the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This mechanism was confirmed in vitro using human cell lines.

Anticancer Activity

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has shown potential as an anticancer agent in various studies. It has been tested against multiple cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving several cancer types:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

- L1210 (leukemia)

The compound exhibited IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 ± 2 |

| MDA-MB-231 | 15 ± 1 |

| L1210 | 30 ± 3 |

The results highlight its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Properties

a) Chlorinated Benzothiazole Derivative

- Compound : N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

- Key Difference : A chlorine atom is introduced at the 6-position of the benzothiazole ring.

- Impact: Molecular Weight: Increases to 332.762 (vs. ~316 for non-chlorinated analog) due to Cl substitution .

b) Quinoline-Based Analogs

- Compounds: N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52) N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (53)

- Key Difference: Replacement of benzothiazole with quinoline, altering the carboxamide position (3 vs. 5).

- Impact :

c) Pyrazole-Thiophene Hybrid

- Compound : N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

- Key Difference : Incorporation of pyrazole and methylthiophene rings.

- Impact :

- Molecular Formula : C₁₆H₁₂N₄OS₂, introducing additional nitrogen and sulfur atoms.

- Bioactivity : Sulfur-rich structures may enhance interactions with metalloenzymes or redox-active targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.